molecular formula C11H9FN2O B1486801 6-(4-Fluorobenzyl)pyrimidin-4-ol CAS No. 2090849-04-8

6-(4-Fluorobenzyl)pyrimidin-4-ol

Cat. No. B1486801
CAS RN: 2090849-04-8
M. Wt: 204.2 g/mol
InChI Key: NIAUHLVFVLBVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “6-(4-Fluorobenzyl)pyrimidin-4-ol” are not detailed in the retrieved data, pyrimidines are known to undergo a variety of reactions . These include oxidative annulation involving anilines, aryl ketones, and DMSO .

Scientific Research Applications

Anticancer Activity

6-(4-Fluorobenzyl)pyrimidin-4-ol: has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit inhibitory activity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung cancer). Specifically, certain derivatives have demonstrated better inhibitory activity with IC50 values in the micromolar range, suggesting their potential for further optimization as anticancer agents .

Free Radical Scavenging

The compound’s derivatives have also been evaluated for their free radical scavenging activity. This is crucial because free radicals can cause oxidative stress, leading to cellular damage and diseases like cancer. The ability to scavenge free radicals makes 6-(4-Fluorobenzyl)pyrimidin-4-ol derivatives valuable for research into antioxidant therapies .

Synthesis of Heterocyclic Derivatives

6-(4-Fluorobenzyl)pyrimidin-4-ol: serves as a key intermediate in the synthesis of novel heterocyclic compounds. These compounds, such as pyrazolo[3,4-d]pyrimidines, are of significant interest due to their diverse pharmacological activities, including antiviral, antimicrobial, and antitumor properties .

Ultrasonic-Assisted Synthesis

The compound is used in ultrasonic-assisted synthesis methods to create pyrazolo[3,4-d]pyrimidin-4-ol derivatives. This technique can improve reaction rates and yields, making it a valuable tool in pharmaceutical chemistry for the efficient production of new therapeutic agents .

Pharmacological Potential

Derivatives of 6-(4-Fluorobenzyl)pyrimidin-4-ol encompass pharmacological potential for various diseases. They have been reported to exhibit activities against conditions such as Parkinson’s disease, skin cancer (G-361), CNS cancer (SF-268), and human leukemia (HL-60), highlighting their importance in drug discovery .

Industrial Production

This compound is also important in the industrial production of other pharmaceuticals. For example, it has been used in the production of voriconazole, an antifungal medication .

Reference Standards for Testing

In the realm of pharmaceutical testing, 6-(4-Fluorobenzyl)pyrimidin-4-ol is utilized as a high-quality reference standard. This ensures accurate results in the testing and validation of pharmaceutical products .

Safety and Hazards

The safety data sheet for pyrimidin-4-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAUHLVFVLBVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorobenzyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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